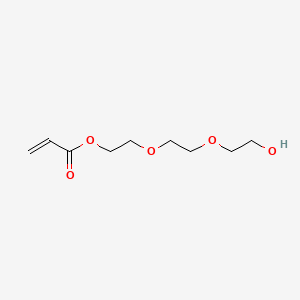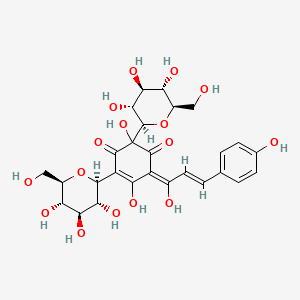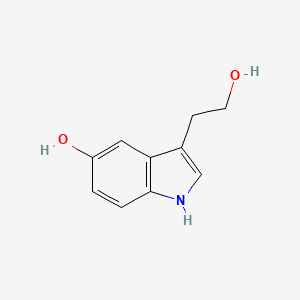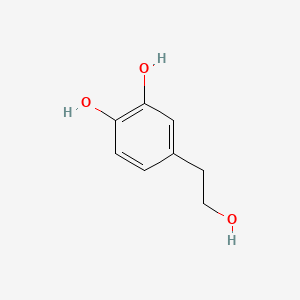
Fraxetin
Overview
Description
Mechanism of Action
Target of Action
Fraxetin, a natural compound found in various medicinal plants, has been shown to interact with multiple targets. The primary targets of this compound include AKT1 , TNF , and SRC . These targets play a crucial role in cell proliferation and apoptosis, particularly in the context of acute myeloid leukemia (AML) cells .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular processes. Specifically, it inhibits the proliferation of AML cells and induces apoptosis . Molecular docking studies have shown that these targets have good binding affinity with this compound , suggesting a direct interaction that influences the function of these proteins.
Biochemical Pathways
This compound affects several biochemical pathways, most notably the focal adhesion and the PI3K-AKT signaling pathway . These pathways are critical for the regulation of cell proliferation and apoptosis. By influencing these pathways, this compound can exert its anti-proliferative and pro-apoptotic effects on AML cells .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that this compound undergoes extensive first-pass metabolism, leading to the formation of this compound-O-glucuronides . This process significantly affects the bioavailability of this compound. Furthermore, the efflux of this compound-O-glucuronides is facilitated by multidrug resistance-associated proteins 3 and 4 (MRP3/4), which contribute to the excretion of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to inhibit cell proliferation and induce apoptosis in AML cells . Additionally, this compound has been shown to increase the permeability of the cell membrane , further influencing its cellular effects.
Biochemical Analysis
Biochemical Properties
Fraxetin plays a significant role in biochemical reactions, particularly in iron homeostasis in plants . It interacts with various enzymes and proteins, including scopoletin 8-hydroxylase, which is crucial for its synthesis from scopoletin . This compound also interacts with multidrug resistance-associated proteins 3 and 4 (MRP3/4), which are involved in its excretion as this compound-O-glucuronides . These interactions highlight the importance of this compound in maintaining cellular functions and protecting against oxidative stress.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit cellular proliferation, induce cell cycle arrest and apoptosis, and regulate gene transcription . In acute myeloid leukemia cells, this compound inhibits cell proliferation and induces apoptosis through multiple targets such as AKT1, SRC, and EGFR, and pathways like the PI3K-AKT signaling pathway . Additionally, this compound influences mitochondrial function and calcium homeostasis, further impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, this compound binds to hub targets such as AKT1, SRC, and EGFR, inhibiting their activity and leading to apoptosis in acute myeloid leukemia cells . It also modulates intracellular signaling pathways, including the PI3K-AKT and MAPK pathways, which are crucial for cell survival and proliferation . These molecular interactions underscore the therapeutic potential of this compound in treating various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound treatment can enhance endogenous antioxidant capacity and reduce oxidative stress biomarkers in mice . Over a 30-day treatment period, this compound increased superoxide dismutase and glutathione peroxidase activities in the brain, while reducing the glutathione disulphide/reduced glutathione ratio and thiobarbituric acid-reactive substances in both liver and brain tissues . These findings suggest that this compound provides long-term protection against free-radical-mediated damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on chronic unpredictable stress in mice, this compound was administered at doses of 20, 40, and 60 mg/kg . Higher doses of this compound (40 and 60 mg/kg) were found to decrease elevated serum corticosterone levels and reverse diminished serotonin levels in the brain . The highest dose (60 mg/kg) was required to restore dopamine levels in the frontal cortex . These results indicate that the therapeutic effects of this compound are dose-dependent, with higher doses providing more significant benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its extensive first-pass metabolism resulting in the formation of this compound-O-glucuronides . The key enzymes involved in its synthesis are scopoletin 8-hydroxylase and feruloyl CoA 6′-hydroxylase . These enzymes facilitate the conversion of scopoletin and ferulic acid into this compound, respectively . Additionally, this compound has been shown to control glucose metabolism in the liver and kidneys, reducing the risk of type 2 diabetes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through active transport processes. Multidrug resistance-associated proteins 3 and 4 (MRP3/4) play a crucial role in the excretion of this compound-O-glucuronides . These transporters facilitate the movement of this compound metabolites out of cells, ensuring their proper distribution and excretion. The transport and distribution of this compound are essential for maintaining its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. In plants, this compound is secreted by root epidermal cells and transported to the rhizosphere to facilitate iron acquisition . The localization of this compound within specific cellular compartments is crucial for its activity and function. For example, its presence in mitochondria allows it to modulate mitochondrial function and protect against oxidative stress . Understanding the subcellular localization of this compound provides insights into its mechanisms of action and therapeutic potential.
Preparation Methods
Fraxetin can be synthesized through multiple routes. One method involves the biosynthesis of this compound from scopoletin using the enzyme scopoletin 8-hydroxylase . Another approach includes the synthesis from esculetin by O-methylation or from ferulic acid by feruloyl CoA 6′-hydroxylase and 4-coumaric acid CoA ligase . Industrial production methods often involve the use of engineered Escherichia coli strains to facilitate the synthesis of this compound from these substrates .
Chemical Reactions Analysis
Fraxetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: this compound can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can undergo substitution reactions, particularly involving its hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fraxetin has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various coumarin derivatives.
Biology: This compound is studied for its role in iron homeostasis in plants.
Medicine: This compound has shown potential in treating various diseases due to its anticancer, neuroprotective, and antibacterial properties
Industry: This compound is used in the development of pharmaceuticals and other health-related products.
Comparison with Similar Compounds
Fraxetin is similar to other coumarin compounds such as esculetin, scopoletin, and umbelliferone . this compound is unique due to its specific hydroxylation and methoxylation pattern, which contributes to its distinct biological activities. Similar compounds include:
Esculetin: Known for its anti-inflammatory and antioxidant properties.
Scopoletin: Exhibits various pharmacological activities, including anti-inflammatory and antimicrobial effects.
Umbelliferone: Used for its antioxidant and anti-inflammatory properties.
This compound’s unique structure and biological activities make it a valuable compound for various scientific and medical applications.
Properties
IUPAC Name |
7,8-dihydroxy-6-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-14-6-4-5-2-3-7(11)15-10(5)9(13)8(6)12/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVWRBANWNTOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205992 | |
| Record name | Fraxetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-84-5 | |
| Record name | Fraxetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fraxetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fraxetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dihydroxy-6-methoxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRAXETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD3GD44O3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of fraxetin?
A1: this compound has been shown to interact with various molecular targets, contributing to its pleiotropic effects. Some of the key targets identified include: * mTORC1: this compound activates the mTORC1 pathway, leading to the inhibition of autophagy and apoptosis. [, ] * STAT3: this compound directly interacts with the STAT3 SH2 domain, preventing its dimerization and subsequent activation, ultimately disrupting downstream signaling pathways involved in angiogenesis, glucose metabolism, and the epithelial-mesenchymal transition (EMT). [] * PI3K/Akt: this compound modulates the PI3K/Akt pathway, impacting cellular processes such as neuroinflammation, autophagy, and cell proliferation. [, , , ] * ERK: this compound influences the ERK signaling pathway, contributing to its antifibrotic effects in renal tissue. [] * Nrf2: this compound activates the Nrf2 pathway, leading to the induction of antioxidant enzymes such as heme oxygenase-1 (HO-1). [, ] * JAK2/STAT3: this compound inhibits the JAK2/STAT3 signaling pathway, contributing to its antitumor effects in glioma cells. []
Q2: How does this compound's interaction with these targets translate into its observed biological effects?
A2: this compound's interaction with its molecular targets triggers a cascade of downstream effects, leading to various biological responses: * Antitumor activity: By targeting STAT3, PI3K/Akt, and JAK2/STAT3 pathways, this compound inhibits cancer cell proliferation, invasion, and migration, while promoting apoptosis in different cancer models. [, , , ] * Antioxidant and anti-inflammatory effects: this compound's activation of the Nrf2 pathway leads to the upregulation of antioxidant enzymes, such as HO-1, which contribute to its antioxidant and anti-inflammatory properties. [, , ] * Neuroprotective effects: Modulation of PI3K/Akt and the suppression of microglia-mediated neuroinflammation contribute to this compound's neuroprotective effects in models of ischemic stroke and isoflurane-induced neurotoxicity. [, ] * Antifibrotic effects: this compound's influence on the ERK pathway plays a role in its antifibrotic effects observed in renal tissue. [] * Antidiabetic effects: this compound demonstrates potential antidiabetic effects by improving glycemic control and restoring glycoprotein levels in diabetic models. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H8O5, and its molecular weight is 208.17 g/mol. []
Q4: Are there any specific spectroscopic data available for this compound identification?
A4: Yes, this compound can be identified using various spectroscopic techniques: * Ultraviolet-Visible (UV-Vis) spectroscopy: this compound exhibits characteristic absorption peaks in the UV-Vis region. [, , ] * Mass spectrometry (MS): MS techniques, such as UPLC-MS/MS, are commonly employed for this compound detection and quantification. [, ]
Q5: Is there any information regarding this compound's stability under various conditions?
A5: this compound's stability can be influenced by factors such as pH, temperature, and storage conditions. Further research is needed to fully elucidate its stability profile. []
Q6: Does this compound exhibit any catalytic properties?
A6: While not a traditional catalyst, this compound demonstrates iron-reducing properties, particularly under acidic conditions. This characteristic plays a crucial role in its ability to promote iron acquisition in plants. [, ]
Q7: Have any computational studies been conducted on this compound?
A7: Yes, density functional theory (DFT) studies have been conducted to investigate this compound's antioxidant activity and its regeneration mechanisms in simulated biological environments. []
Q8: How do structural modifications of this compound affect its biological activity?
A8: The presence of the catechol moiety in this compound is crucial for its iron-reducing capabilities and its role in iron acquisition in plants. Structural modifications affecting this moiety are likely to impact these specific activities. [, ]
Q9: What strategies have been explored to improve this compound's bioavailability?
A9: Encapsulation of this compound into long circulating liposomes (LC-Lipo) has shown promise in enhancing its oral bioavailability and anti-enteritis effects in preclinical models. []
Q10: What in vitro and in vivo models have been used to evaluate this compound's efficacy?
A10: this compound's efficacy has been investigated in various models:* In vitro: Cell lines derived from pancreatic cancer, colon cancer, hepatocellular carcinoma, prostate cancer, glioma, breast cancer, and bladder cancer, as well as primary microglia and human umbilical vein endothelial cells (HUVECs). [1-8, 12-16, 19, 22]* In vivo: Rodent models of ischemic stroke, chronic unpredictable stress, pancreatic cancer, renal fibrosis, periprosthetic osteolysis, diabetes, and doxorubicin-induced cardiotoxicity. [1-3, 8, 11, 13, 19-21, 26]
Q11: What is the safety profile of this compound?
A11: While this compound generally exhibits a favorable safety profile in preclinical studies, further research, including long-term studies, is needed to fully characterize its safety profile in humans. []
Q12: Are there any specific drug delivery strategies being explored for this compound?
A12: The development of LC-Lipo formulations represents a promising drug delivery strategy for this compound, aiming to improve its oral bioavailability and target its delivery to specific tissues, such as the intestines. []
Q13: What analytical techniques are commonly employed for this compound analysis?
A13: Various analytical methods are used for this compound analysis, including: * High-performance liquid chromatography (HPLC): HPLC, particularly coupled with UV-Vis or MS detection, is widely used for this compound quantification. [, , , , ] * Ultra-performance liquid chromatography (UPLC): UPLC offers higher resolution and sensitivity compared to HPLC. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid](/img/structure/B1673971.png)











